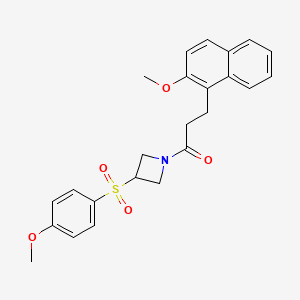

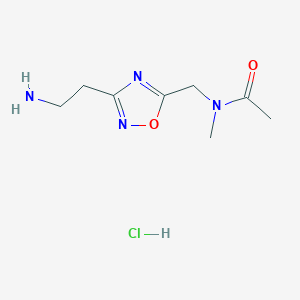

N,N-dimethyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of oxazoles, which are known to exhibit various biological activities.

Scientific Research Applications

Synthesis Techniques and Applications

One-pot Multistep Reactions :

- A study demonstrated the synthesis of dimethyl sulfomycinamate, a thiopeptide antibiotic derivative, through a one-pot multistep Bohlmann-Rahtz heteroannulation reaction, showcasing an advanced synthetic methodology that could be relevant for synthesizing complex molecules including sulfonyl-containing compounds (Bagley et al., 2005).

Functionalization and Modification of Polymers :

- Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via an activated fluorophenyl-amine reaction, highlighting a method for modifying sulfonyl compounds to enhance material properties (Kim et al., 2011).

Visible Light Promoted Desulfonylation :

- Visible light and specific catalysts were used for the desulfonylation of N-sulfonylamides and -amines, presenting a novel approach to removing sulfonyl groups from molecules, which could be applicable in various synthetic pathways (Hasegawa et al., 2018).

Mechanistic Studies and Biological Applications

Structure-Metabolism Relationships :

- Research on the optimization of structural classes for metabolic stability highlights the importance of understanding the metabolic pathways of sulfonyl compounds, which could guide the design of more stable pharmaceuticals (Humphreys et al., 2003).

Synthetic Methodologies :

- The total synthesis of dimethyl sulfomycinamate, through a series of steps involving sulfonyl compounds, underscores the complexity and precision required in synthesizing such molecules and their potential applications in drug development (Kelly & Lang, 1995).

Antibacterial and Antifungal Activities :

- Functional modification of hydrogels through amine compounds, including those with sulfonyl groups, showed significant antibacterial and antifungal activities, suggesting potential applications in medical devices and drug delivery systems (Aly & El-Mohdy, 2015).

properties

IUPAC Name |

N,N-dimethyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c1-11-6-8-12(9-7-11)23(19,20)15-16(18(2)3)21-14(17-15)13-5-4-10-22-13/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYGKDKDDVPFIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2823596.png)

![N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2823600.png)

![4-(4-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2823602.png)

![1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2823603.png)

![(1R)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2823610.png)

![5-fluoro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2823614.png)